molecular formula C18H41NO9Si B1587713 3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE CAS No. 87994-64-7

3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE

Cat. No.: B1587713
CAS No.: 87994-64-7
M. Wt: 443.6 g/mol
InChI Key: PJURIXUDYDHOMA-UHFFFAOYSA-N
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Description

3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE is a complex organic compound with a unique structure that includes multiple ether linkages and a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 9,9-bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol with an amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The ether linkages in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE involves its interaction with molecular targets through its ether linkages and silicon atom. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE include:

  • 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-thiol
  • 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-yl pyridine-4-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its specific combination of ether linkages and the presence of a silicon atom. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

IUPAC Name

3-[tris[2-(2-methoxyethoxy)ethoxy]silyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41NO9Si/c1-20-6-9-23-12-15-26-29(18-4-5-19,27-16-13-24-10-7-21-2)28-17-14-25-11-8-22-3/h4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJURIXUDYDHOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCO[Si](CCCN)(OCCOCCOC)OCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41NO9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236738
Record name 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87994-64-7, 87794-64-7
Record name 4,4-Bis[2-(2-methoxyethoxy)ethoxy]-5,8,11-trioxa-4-siladodecan-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87994-64-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087994647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine
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URL https://comptox.epa.gov/dashboard/DTXSID70236738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-bis[2-(2-methoxyethoxy)ethoxy]-2,5,8-trioxa-9-siladodecan-12-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Aminopropyltris(methoxyethoxyethoxy)silane
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Record name 4,4-Bis[2-(2-methoxyethoxy)ethoxy]-5,8,11-trioxa-4-siladodecan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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